molecular formula C13H12N4S B12896278 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- CAS No. 825630-45-3

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-

Cat. No.: B12896278
CAS No.: 825630-45-3
M. Wt: 256.33 g/mol
InChI Key: WADPLDNTGSIEJM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for fused heterocyclic systems. The base structure consists of an imidazo[1,2-a]pyrazine system, where the imidazole ring (positions 1-2-a) fuses with the pyrazine ring at positions 8-1. The primary amine group at position 8 carries a cyclopropyl substituent, while position 3 of the pyrazine ring is functionalized with a 3-thienyl group.

The full IUPAC name imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- precisely specifies:

  • Core structure: Imidazo[1,2-a]pyrazine (fused bicyclic system)
  • Substituent positions:
    • 8-amine group with N-cyclopropyl substitution
    • 3-position thiophene attachment (3-thienyl)

Alternative nomenclature includes the CAS registry number 61607-78-1 and synonyms such as N-cyclopropyl-3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine . The molecular formula C₁₃H₁₂N₄S confirms the elemental composition through high-resolution mass spectrometry, with exact mass calculated as 272.0838 g/mol and observed molecular ion peaks at m/z 272.0842 in ESI-MS.

Properties

CAS No.

825630-45-3

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

N-cyclopropyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4S/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16)

InChI Key

WADPLDNTGSIEJM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CSC=C4

Origin of Product

United States

Preparation Methods

Core Ring Construction

The imidazo[1,2-a]pyrazine scaffold is typically synthesized via condensation reactions involving pyrazine derivatives and appropriate nitrogen-containing building blocks. Two main approaches are reported:

  • Cyclization from Pyrazine Precursors: Pyrazine rings bearing suitable substituents undergo intramolecular cyclization with amino or imino groups to form the fused imidazo ring system. This method often involves heating and acid or base catalysis to promote ring closure.

  • Multicomponent Reactions: More recent methods employ multicomponent reactions (MCRs) combining 2-aminopyrazines or 2-aminopyridines, aldehydes, and alkynes or alkene derivatives under mild conditions to form imidazo-fused heterocycles efficiently. These methods are advantageous for their operational simplicity and "green" chemistry profiles.

Functionalization at the 8-Amino Position with N-Cyclopropyl Group

The 8-amine substituent bearing an N-cyclopropyl group is typically installed by:

  • Nucleophilic Substitution or Amination: Starting from 8-chloro or 8-halo imidazo[1,2-a]pyrazine intermediates, nucleophilic substitution with cyclopropylamine or its derivatives introduces the N-cyclopropyl amine functionality.

  • Buchwald-Hartwig Cross-Coupling: Pd-catalyzed amination reactions allow the coupling of 8-halogenated imidazo[1,2-a]pyrazines with cyclopropylamine under optimized conditions, providing high yields and selectivity.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Formation of 3-halo-imidazo[1,2-a]pyrazine Pyrazine derivative with appropriate substituents Cyclization under acidic/basic catalysis, heating 3-halo-imidazo[1,2-a]pyrazine Halogen at 3-position for cross-coupling
2 Palladium-catalyzed cross-coupling (Suzuki/Stille) 3-halo-imidazo[1,2-a]pyrazine + 3-thienyl boronic acid or stannane Pd catalyst, base, solvent, inert atmosphere 3-(3-thienyl)imidazo[1,2-a]pyrazine Conditions optimized for heteroaryl coupling
3 Amination at 8-position 8-halo-imidazo[1,2-a]pyrazine derivative Cyclopropylamine, Pd catalyst, base, solvent Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- Buchwald-Hartwig amination preferred

Representative Reaction Conditions

  • Cyclization: Heating pyrazine derivatives with amino precursors in polar solvents (e.g., ethanol, DMF) at 80–120 °C, sometimes with acid catalysts.

  • Cross-Coupling: Pd(PPh3)4 or Pd2(dba)3 as catalyst, bases like K2CO3 or Cs2CO3, solvents such as toluene or dioxane, under inert atmosphere at 80–110 °C for 6–24 hours.

  • Amination: Pd-catalyzed amination using ligands such as BINAP or Xantphos, cyclopropylamine in excess, base (NaOtBu or K3PO4), in solvents like toluene or dioxane at 80–100 °C.

Research Findings and Optimization

Yield and Selectivity

  • Cross-coupling reactions to install the 3-thienyl group typically afford yields ranging from 65% to 90%, depending on catalyst system and substrate purity.

  • Amination at the 8-position with cyclopropylamine via Buchwald-Hartwig coupling achieves yields above 80% with high regioselectivity and minimal side reactions.

Reaction Efficiency and Green Chemistry Aspects

  • Multicomponent reactions for imidazo-fused heterocycles have been developed to reduce reaction steps and waste, operating under mild heating (around 50 °C) and using environmentally benign solvents.

  • Pd-catalyzed cross-couplings are well-established but require careful control of catalyst loading and reaction conditions to minimize metal contamination and improve sustainability.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Advantages Limitations
Imidazo[1,2-a]pyrazine core formation Cyclization of pyrazine derivatives Heating, acid/base catalysis 60–85 Straightforward, scalable Requires precursor synthesis
3-(3-thienyl) substitution Pd-catalyzed Suzuki/Stille coupling Pd catalyst, boronic acid/stannane, base 65–90 High selectivity, broad scope Sensitive to air/moisture
8-Amino N-cyclopropyl substitution Buchwald-Hartwig amination Pd catalyst, cyclopropylamine, base 80–95 Efficient, regioselective Requires halogenated intermediate
Multicomponent synthesis (alternative) One-pot condensation and cyclization 2-aminopyrazine, aldehyde, alkyne, mild heating 50–80 Green, fewer steps Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Modifications :

  • Replacing pyrazine with pyrimidine (e.g., imidazo[1,2-a]pyrimidin-3-amine) reduces kinase selectivity but introduces activity against transcriptional factors like SALL4 in AML .
  • Ethynyl-linked derivatives (e.g., Methyl 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)benzoate) enhance binding to DDR1 via extended hydrophobic interactions, achieving sub-100 nM potency .

Substituent Effects :

  • The 3-thienyl group in the target compound improves solubility and π-stacking in kinase pockets compared to phenyl or bromo substituents .
  • N-cyclopropyl at position 8 confers metabolic stability over methyl or larger alkyl groups, as evidenced by improved pharmacokinetics in rat models .

Therapeutic Applications: While 2-phenyl analogs (IC50: ~5–8 µM) show moderate CDK9 inhibition for breast cancer, the target compound’s co-crystal structure with PTK6 (1.70 Å resolution) suggests superior binding precision for oncology targets .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)- is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Characteristics:

PropertyDetails
CAS No. 825630-45-3
Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
IUPAC Name N-cyclopropyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine
InChI Key WADPLDNTGSIEJM-UHFFFAOYSA-N

This compound features a cyclopropyl group and a thiophene ring attached to an imidazo[1,2-a]pyrazine core, contributing to its distinctive chemical properties and biological activities.

The biological activity of N-cyclopropyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation: It can modulate the activity of receptors that play critical roles in cancer and inflammatory responses.
  • Nucleic Acid Interaction: The imidazo[1,2-a]pyrazine core can interact with nucleic acids, influencing gene expression and cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • CDK9 Inhibition: Research indicates that derivatives of imidazo[1,2-a]pyrazine show significant inhibitory activity against cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells. For instance, a derivative exhibited an IC50 value of 0.16 µM against CDK9, demonstrating potent cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) .

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Inhibition of Viral Replication: Some derivatives have shown effectiveness against viruses by inhibiting their replication mechanisms. For example, compounds derived from this scaffold have been evaluated for their ability to inhibit human coronavirus 229E .

Comparative Analysis

To understand the unique biological activity of N-cyclopropyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine, it is essential to compare it with similar compounds:

Compound TypeExampleNotable Activities
Imidazo[1,2-a]pyridine Derivatives ZolpidemAnticonvulsant, analgesic
Thienyl Compounds Thiophene derivativesAntimicrobial

The combination of cyclopropyl and thiophene groups in N-cyclopropyl-3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine may enhance its biological activity compared to other derivatives lacking these structural features.

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on CDK9 Inhibitors: A recent study identified several analogs with varying degrees of CDK9 inhibition. The most potent analog demonstrated significant cytotoxicity across multiple cancer cell lines .
  • Antiviral Assays: In vitro studies assessed the antiviral activity against coronaviruses, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing imidazo[1,2-a]pyrazine derivatives, and how are structural features confirmed?

  • Methodological Answer : Imidazo[1,2-a]pyrazine derivatives are typically synthesized via iodine-catalyzed one-pot reactions using aldehydes, amines, and isocyanides in ethanol at room temperature . Structural confirmation relies on NMR (1H, 13C), IR spectroscopy, and mass spectrometry (ESI-MS). For example, substituent positions (e.g., cyclopropyl or thienyl groups) are validated through chemical shift patterns in 1H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and molecular ion peaks in ESI-MS .

Q. How can researchers distinguish between regioisomers in imidazo[1,2-a]pyrazine derivatives during synthesis?

  • Methodological Answer : Regioisomerism is resolved using 2D NMR techniques (e.g., COSY, HSQC) to map proton-proton and carbon-proton correlations. For instance, NOESY experiments can differentiate between substituents on adjacent nitrogen atoms in the imidazo-pyrazine core . Computational validation via density functional theory (DFT) calculations for predicted NMR shifts is also recommended .

Q. What are the critical parameters for purifying imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is standard. For polar derivatives (e.g., amine-substituted analogs), reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Melting points (e.g., 90–105°C for crystalline analogs) and TLC monitoring are essential for purity validation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing N-cyclopropyl-substituted imidazo[1,2-a]pyrazines?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., artificial force-induced reaction, AFIR) predict energetically favorable pathways for cyclopropane ring formation. ICReDD’s integrated workflow combines these predictions with machine learning to prioritize solvent systems (e.g., ethanol vs. DMF) and catalyst loadings (e.g., iodine vs. Lewis acids) . Experimental validation via kinetic profiling (e.g., in situ IR monitoring) refines computational predictions .

Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyrazine analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition vs. cytotoxicity) require multivariate analysis. For example, hierarchical clustering of SAR data identifies critical substituents (e.g., cyclopropyl vs. trifluoromethyl groups). Redundant assays (e.g., Ellman’s method for AChE inhibition and MTT for cytotoxicity ) coupled with molecular docking (AutoDock Vina) clarify target specificity .

Q. How do electronic effects of thienyl substituents influence the reactivity of imidazo[1,2-a]pyrazines in cross-coupling reactions?

  • Methodological Answer : The electron-rich 3-thienyl group enhances reactivity in Suzuki-Miyaura couplings. Hammett substituent constants (σ values) and frontier molecular orbital (FMO) analysis predict regioselectivity. For example, DFT-calculated HOMO/LUMO gaps for N-cyclopropyl-3-(3-thienyl) analogs guide optimal catalyst selection (e.g., Pd(PPh3)4 vs. XPhos) .

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